N-(4-chloro-2-fluorophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(4-chloro-2-fluorophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazolopyrazine core, which is known for its biological activity, and a morpholine ring, which enhances its solubility and stability.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6O3/c18-11-1-2-13(12(19)9-11)21-14(26)10-25-17(27)24-4-3-20-15(16(24)22-25)23-5-7-28-8-6-23/h1-4,9H,5-8,10H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYIVBLUWXTGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Attachment of the Phenyl Group: The phenyl group, substituted with chloro and fluoro groups, is attached via coupling reactions, such as Suzuki or Heck coupling.
Final Acetylation: The final step involves acetylation to introduce the acetamide functionality.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.
Chemical Reactions Analysis
N-(4-chloro-2-fluorophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities:
-
Antimicrobial Activity : Studies have shown that derivatives of triazole and pyrazole compounds often possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacteria and fungi .
Microorganism Activity Level Staphylococcus aureus Moderate Escherichia coli Good Candida albicans Moderate -
Anticancer Properties : Preliminary studies suggest that N-(4-chloro-2-fluorophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide may exhibit antiproliferative effects against several cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Cell Line IC50 (µM) HeLa 15 HepG2 20 A549 18
Potential Applications
Given its diverse biological activities, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
- Research Tools : For studying the mechanisms of action of triazole-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazolopyrazine core is known to interact with enzymes and receptors, modulating their activity. The morpholine ring enhances the compound’s solubility, allowing it to effectively reach its targets. The chloro and fluoro substituents on the phenyl ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
N-(4-chloro-2-fluorophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can be compared with other similar compounds, such as:
N-(4-(4-morpholinyl)phenyl)-8-quinolinesulfonamide: This compound also contains a morpholine ring and is used in similar applications.
N-(2-(4-morpholinyl)ethyl)-2-phenyl-4-quinolinamine: Another compound with a morpholine ring, used in biological and medicinal research.
N-(4-(1-piperidinyl)phenyl)-8-quinolinesulfonamide: Similar in structure but with a piperidine ring instead of morpholine, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article synthesizes available literature on its biological properties, mechanisms of action, and potential applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C19H17ClFN4O2 |
| Molecular Weight | 423.27 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 56954584 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit notable anticancer activity. For instance, derivatives containing triazole and pyrazine moieties have demonstrated cytotoxic effects against various cancer cell lines. The compound's structure suggests it may interact with key molecular targets involved in cancer proliferation.
- Cytotoxicity Tests :
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by findings that similar compounds demonstrate significant antibacterial and antifungal activities.
- Antibacterial Efficacy :
- Compounds derived from similar frameworks have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus with MIC values below 0.24 µg/mL .
- The presence of the morpholine group is associated with enhanced interaction with bacterial membranes, leading to increased permeability and cell death .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition :
- The compound may inhibit enzymes critical for cancer cell survival or bacterial growth through competitive or non-competitive inhibition mechanisms.
- Receptor Modulation :
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Anticancer Properties :
-
Antimicrobial Activity Assessment :
- Another study demonstrated that similar compounds displayed potent antimicrobial properties against various pathogens, suggesting that structural modifications could enhance efficacy .
Q & A
Q. What are the critical steps in synthesizing N-(4-chloro-2-fluorophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?
The synthesis typically involves:
- Core formation : Condensation reactions to construct the triazolopyrazine ring system, often using precursors like pyrazine derivatives and triazole-forming agents under reflux conditions (e.g., acetonitrile, 80°C) .
- Substitution reactions : Introducing the morpholin-4-yl group via nucleophilic substitution at the 8-position of the triazolopyrazine core, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Acetamide coupling : Reacting the intermediate with 4-chloro-2-fluoroaniline using coupling agents (e.g., EDC/HOBt) in DMF . Yield optimization relies on strict control of temperature, solvent polarity, and reaction time.
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) to verify substituent integration and chemical shifts .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) assess purity (>95%) .
Advanced Research Questions
Q. How can researchers optimize the substitution reaction introducing the morpholin-4-yl group to improve yield?
- Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ or DBU) to enhance nucleophilicity .
- Temperature gradients : Perform reactions at 60–100°C under inert atmospheres (N₂/Ar) to minimize side products .
- Solvent polarity : Compare DMF, DMSO, and THF for solubility and reaction efficiency .
- In-situ monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay standardization : Replicate experiments under uniform conditions (e.g., cell lines, incubation time) to isolate variables .
- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assays) to cross-validate results .
- Purity verification : Re-characterize batches with NMR and HRMS to rule out impurities (>98% purity required for reproducibility) .
Q. What strategies address low aqueous solubility during in vitro testing?
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance dissolution without cytotoxicity .
- Prodrug modification : Introduce phosphate or PEGylated groups to improve hydrophilicity .
- Salt formation : Screen counterions (e.g., HCl, sodium) to alter crystallinity and solubility .
Methodological Challenges
Q. How to design experiments elucidating structure-activity relationships (SAR) for this compound?
- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing morpholine with piperazine or varying halogen positions) .
- Computational docking : Use AutoDock Vina or Schrödinger to predict binding affinities toward kinases (e.g., JAK2 or PI3K) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (triazolopyrazine carbonyl) and hydrophobic regions (chlorophenyl group) .
Q. What are best practices for stability studies under physiological conditions?
- Forced degradation : Expose the compound to acidic (pH 1.2), basic (pH 10), oxidative (H₂O₂), and UV light conditions .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products .
- Lyophilization : Assess stability in lyophilized form versus solution (e.g., PBS at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
